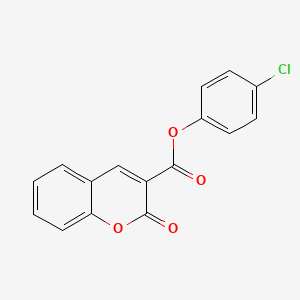
7-(2,4-Dichlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-Dichlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DFB, and it is a member of the benzoxathiole family. DFB has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of DFB is complex and involves multiple pathways. DFB has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), cyclooxygenases (COXs), and protein kinases. By inhibiting these enzymes, DFB can modulate various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In cancer research, DFB has been shown to induce apoptosis, inhibit angiogenesis, and reduce the metastasis of cancer cells. In inflammation research, DFB has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. In diabetes research, DFB has been shown to improve insulin sensitivity and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB has several advantages for lab experiments, including its stability, solubility, and specificity. DFB is stable under various conditions and can be easily dissolved in organic solvents. DFB also has high specificity for its target enzymes, making it a useful tool for studying various signaling pathways. However, DFB also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary when using DFB in lab experiments.
Direcciones Futuras
DFB has shown promising results in various scientific research fields, and there are several future directions for its development. One potential direction is the development of DFB derivatives with improved specificity and potency. Another direction is the investigation of DFB's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to understand the safety and toxicity of DFB, which can lead to the development of safer and more effective drugs.
Métodos De Síntesis
DFB can be synthesized using various methods, including the reaction of 2,4-dichlorophenol with sodium hydride, followed by the reaction with 2-chlorosulfonyl chloride and potassium carbonate. Another method involves the reaction of 2,4-dichlorophenol with sodium hydride, followed by the reaction with 2-fluorosulfonyl chloride and potassium carbonate. Both methods result in the formation of DFB.
Aplicaciones Científicas De Investigación
DFB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing cell death and reducing tumor size. Inflammation research has demonstrated that DFB can reduce the levels of inflammatory cytokines and improve the symptoms of inflammatory diseases. In diabetes research, DFB has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propiedades
IUPAC Name |
7-(2,4-dichlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2FO5S2/c14-6-1-2-8(10(15)3-6)9-4-7(21-23(16,18)19)5-11-12(9)20-13(17)22-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZLJVVOAWBXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)OS(=O)(=O)F)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2FO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-Dichlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)


![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2722358.png)

